

# Dibenzyl oxalate chemical structure and properties

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## Compound of Interest

Compound Name: *Dibenzyl oxalate*

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## Dibenzyl Oxalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and experimental protocols related to **dibenzyl oxalate**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

### Chemical Structure and Identification

**Dibenzyl oxalate**, with the IUPAC name bis(phenylmethyl) ethanedioate, is the diester of oxalic acid and benzyl alcohol.<sup>[1]</sup> Its chemical structure consists of a central oxalate group bonded to two benzyl groups.

Caption: Chemical structure of **dibenzyl oxalate**.

Table 1: Chemical Identifiers of **Dibenzyl Oxalate**

Identifier	Value
IUPAC Name	dibenzyl oxalate[1]
Synonyms	Benzyl oxalate, Oxalic acid, dibenzyl ester, Ethanedioic acid, bis(phenylmethyl) ester[1]
CAS Number	7579-36-4[1]
Molecular Formula	C16H14O4[1]
SMILES	<chem>C1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=C C=C2</chem> [1]
InChI	InChI=1S/C16H14O4/c17-15(19-11-13-7-3-1-4-8-13)16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2[1]

## Physicochemical Properties

**Dibenzyl oxalate** is a white, flaked crystalline solid at room temperature.[2] It is an important intermediate in various organic syntheses.[3]

Table 2: Physical and Chemical Properties of **Dibenzyl Oxalate**

Property	Value	Reference(s)
Molecular Weight	270.28 g/mol	[1]
Melting Point	80-82 °C	[2]
Boiling Point	235 °C at 14 mmHg	[2]
Density	1.212 g/cm <sup>3</sup>	[2]
Refractive Index	1.5447 (estimate)	[2]
Flash Point	171 °C	[2]
Appearance	White flaked crystalline solid	[2]
Solubility	Insoluble in water. Slightly soluble in Chloroform, DMSO, and Methanol.	[3]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **dibenzyl oxalate**.

Table 3: Spectroscopic Data for **Dibenzyl Oxalate**

Technique	Key Data Points	Reference(s)
Mass Spectrometry (GC-MS)	m/z peaks at 180 (99.99%), 91 (79.40%), 179 (34%), 181 (14.50%), 107 (13.70%)	[1]
Infrared (IR) Spectroscopy	Vapor phase IR spectrum available in PubChem database.	[1]

## Experimental Protocols

### Synthesis of Dibenzyl Oxalate

**Dibenzyl oxalate** can be synthesized through the esterification of benzyl alcohol with oxalic acid or its derivatives. Two common methods are presented below.

#### Method 1: Direct Esterification using a Catalyst

This method involves the direct reaction of oxalic acid and benzyl alcohol in the presence of a catalyst such as Niobium(V) chloride ( $\text{NbCl}_5$ ).<sup>[4]</sup>

- Reactants:
  - Oxalic acid
  - Benzyl alcohol
  - Niobium(V) chloride (catalyst)
- Procedure:
  - In a solvent-free reaction, a 1:1 molar ratio of benzyl alcohol to oxalic acid is used.<sup>[4]</sup>
  - Solid  $\text{NbCl}_5$  (as a catalyst) is added to the mixture.<sup>[4]</sup>
  - The reaction is allowed to proceed at room temperature for two to three hours.<sup>[4]</sup>
  - The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
  - Upon completion, the product is isolated and purified.

#### Method 2: Reaction with Oxalyl Chloride

This method utilizes the more reactive oxalyl chloride, which readily reacts with benzyl alcohol to form the diester.

- Reactants:
  - Benzyl alcohol
  - Oxalyl chloride

- Anhydrous solvent (e.g., dichloromethane, diethyl ether)
- A non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
- Procedure:
  - Dissolve benzyl alcohol in an anhydrous solvent in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).
  - Cool the solution in an ice bath.
  - Slowly add a solution of oxalyl chloride in the same solvent to the cooled benzyl alcohol solution.
  - After the addition is complete, add the non-nucleophilic base dropwise to the reaction mixture.
  - Allow the reaction to warm to room temperature and stir for several hours.
  - Monitor the reaction by TLC.
  - Upon completion, quench the reaction with water or a dilute aqueous acid solution.
  - Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ).
  - Remove the solvent under reduced pressure to obtain the crude product.

## Purification by Recrystallization

The crude **dibenzyl oxalate** can be purified by recrystallization to obtain a crystalline solid.

- Solvent Selection: A suitable solvent is one in which **dibenzyl oxalate** is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of esters include ethanol, methanol, or mixtures of solvents like ethanol/water.
- Procedure:

- Dissolve the crude **dibenzyl oxalate** in a minimum amount of hot solvent.[5]
- If insoluble impurities are present, perform a hot gravity filtration.[5]
- Allow the hot, saturated solution to cool slowly to room temperature to form crystals.[5]
- Further cooling in an ice bath can maximize the yield of the crystals.[6]
- Collect the crystals by suction filtration using a Büchner funnel.[5]
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.  
[6]
- Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

## Applications in Research and Development

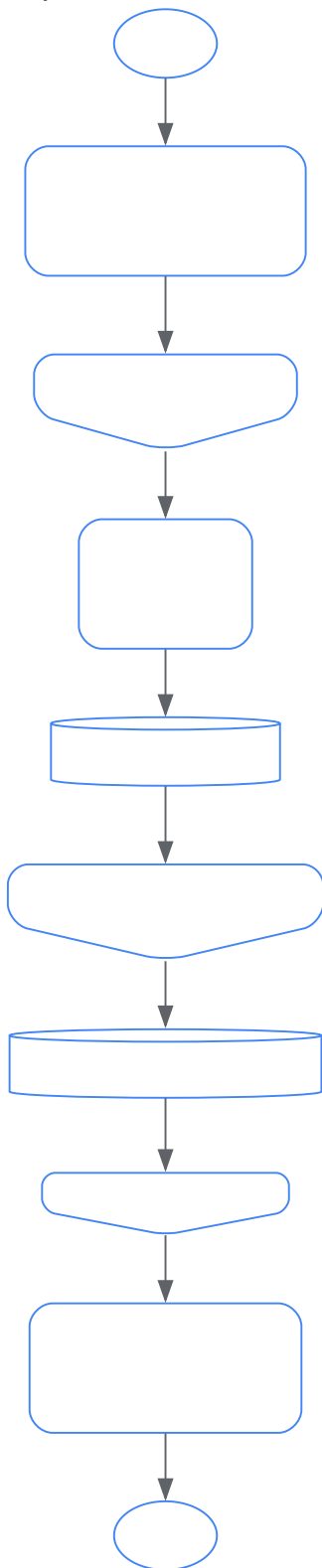
**Dibenzyl oxalate** serves as a versatile intermediate in organic synthesis.

- **Pharmaceutical Synthesis:** It is a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it is used in the synthesis of the sedative benzoylphenobarbital.[3]
- **Material Science:** **Dibenzyl oxalate** is used as a sensitizer in the preparation of composite color-changing temperature fibers.[7]

## Logical Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of **dibenzyl oxalate**.

## Experimental Workflow: Synthesis and Characterization of Dibenzyl Oxalate

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